1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene
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Overview
Description
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene is an organic compound with the molecular formula C9H8ClF3S. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a thioether linkage attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene typically involves the reaction of 4-methylthiophenol with 1-chloro-2,2,2-trifluoroethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications
Mechanism of Action
The mechanism by which 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure. It can also affect cellular pathways by interacting with receptors or ion channels, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene can be compared with similar compounds such as:
Isoflurane: A general anesthetic with a similar trifluoroethyl group but different functional groups and applications.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another compound with a trifluoroethyl group, used as a solvent and in research applications .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8ClF3S |
---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoroethyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-8(10)9(11,12)13/h2-5,8H,1H3 |
InChI Key |
GBVYVHXGHJYGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
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